molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-one CAS No. 14252-05-2

Bicyclo[3.2.1]octan-3-one

Cat. No.: B048540
CAS No.: 14252-05-2
M. Wt: 124.18 g/mol
InChI Key: HIMMOVPGAJKVOS-UHFFFAOYSA-N
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Description

Sesamoside is an iridoid glycoside found in various plants, including sesame (Sesamum indicum L.) and Lamiophlomis rotata. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sesamoside can be extracted from plant sources such as sesame leaves and Lamiophlomis rotata. The extraction process typically involves drying and crushing the plant material, followed by solvent extraction using methanol, ethanol, or hot water .

Industrial Production Methods

Industrial production of sesamoside involves large-scale extraction from plant materials. The process includes drying, crushing, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Sesamoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Sesamoside has a wide range of scientific research applications:

    Chemistry: Used as a marker compound in the analysis of plant extracts.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects in treating inflammation and oxidative stress-related diseases.

    Industry: Used in the development of health supplements and functional foods

Mechanism of Action

Sesamoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. Additionally, sesamoside modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sesamoside is unique due to its specific combination of antioxidant and anti-inflammatory properties. While similar compounds like acteoside also exhibit antioxidant activity, sesamoside’s distinct molecular structure contributes to its unique biological effects .

Properties

IUPAC Name

bicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMOVPGAJKVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931501
Record name Bicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14252-05-2
Record name Bicyclo(3.2.1)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.2.1]octan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereoselective synthesis of (1R,5S)-4-[(E)-Alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones?

A: A study successfully synthesized various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones through a stereoselective coupling reaction. [] This stereoselectivity is crucial as different stereoisomers often exhibit different biological activities. This research provides a pathway for creating specific isomers with potentially enhanced pharmaceutical applications.

Q2: How does the structure of bicyclo[3.2.1]octan-3-one lend itself to being a chiral synthon?

A: this compound's bridged structure creates a rigid framework with distinct stereochemical features. [, ] This inherent chirality makes it a valuable starting point for synthesizing other chiral compounds. Researchers can exploit its defined structure to introduce new substituents with high stereochemical control.

Q3: Can you provide an example of how this compound derivatives have been used in medicinal chemistry?

A: Researchers synthesized a series of N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, using this compound as the starting material. [] These derivatives displayed in vitro activity against influenza A viruses, similar to 1-adamantanamine hydrochloride.

Q4: What is the significance of the anomalous transformation of tricyclo[3.3.0.02,8]octan-3-ones into bicyclo[3.2.1]octan-3-ones?

A: This transformation, involving a C(1)–C(2) bond cleavage facilitated by a carboxy group, offers a novel synthetic pathway for creating bicyclo[3.2.1]octan-3-ones. [, ] This discovery is particularly significant as it provided a new route to synthesize (±)-quadrone, a molecule with potential biological activity.

Q5: How does the presence of substituents on the this compound core affect its reactivity?

A: The position and nature of substituents significantly influence the reactivity of this compound. For example, studies on 7,7-dimethyltricyclo[3.3.0.02, 8]octan-3-ones showed that cyclopropane ring opening reactions produced different products depending on the substituents. [, ] These findings highlight the importance of considering steric and electronic effects when designing synthetic strategies.

Q6: What are the limitations of using lithium diisopropylamide (LDA) in deprotonation reactions with bicyclo[3.2.1]octan-3-ones like tropinone and 8-oxa-bicyclo[3.2.1]octan-3-one (TBON)?

A: While LDA is commonly used for deprotonation, its use with tropinone and TBON in certain reactions, such as α-halogenation, α-hydroxylation, and α-amination, has resulted in low selectivity and/or yields. [] This suggests that alternative methods or carefully controlled reaction conditions might be necessary to achieve desired outcomes.

Q7: What advantages does magnesium iodide (MgI2) offer as a catalyst in aldol reactions of TBON and tropinone compared to lithium enolate chemistry?

A: MgI2 catalyzed aldol reactions of TBON and tropinone produce novel aldol products not observed when employing lithium enolate chemistry. [] This demonstrates that MgI2 can open up new synthetic pathways and potentially lead to the discovery of new derivatives.

Q8: How does the length of the carbon chain in diaminoalkanes affect their reactivity with 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid in the synthesis of 8-aza-bicyclo[3.2.1]octan-3-one derivatives?

A: Longer carbon chains in diaminoalkanes increase the electron-donating effect of the nitrogen atom, making it more reactive. [] Additionally, longer chains result in less steric hindrance around the reactive carbon, further enhancing the reaction yield.

Q9: What challenges were encountered when synthesizing 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine?

A: The synthesis of 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine was unsuccessful likely due to significant steric hindrance between the two bulky 8-aza-bicyclo[3.2.1]octan-3-one rings. [] This highlights the importance of considering steric factors when designing synthetic routes for complex molecules.

Q10: How does 13C NMR spectroscopy contribute to understanding the structure of this compound derivatives?

A: 13C NMR provides valuable insights into the structure of these compounds, especially regarding the influence of halogens. [] This technique helps correlate α and γ effects with the molecules' geometric features, allowing for analysis of the reflex and anti-reflex effects.

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